2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene

Description

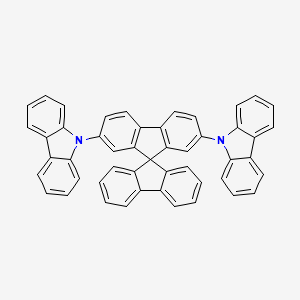

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene (hereafter referred to as Spiro-2CBP) is a polycarbazole derivative featuring a spirobifluorene core functionalized with carbazole groups at the 2,7-positions. Its rigid, three-dimensional spirobifluorene architecture imparts exceptional thermal stability, including a high glass transition temperature ($Tg$) and decomposition temperature ($Td$), making it suitable for optoelectronic devices requiring prolonged operational stability . The carbazole substituents enhance hole-transport capabilities, while the spiro core reduces intermolecular interactions, ensuring uniform thin-film formation during device fabrication . Spiro-2CBP is widely employed as a host material in organic light-emitting diodes (OLEDs) and electrochromic devices (ECDs), where its balanced charge transport and electrochemical stability are critical .

Properties

IUPAC Name |

9-(7'-carbazol-9-yl-9,9'-spirobi[fluorene]-2'-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H30N2/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)43-29-31(50-45-21-9-3-15-37(45)38-16-4-10-22-46(38)50)25-27-35(43)36-28-26-32(30-44(36)49)51-47-23-11-5-17-39(47)40-18-6-12-24-48(40)51/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDECBOWBCXTHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924899-38-7 | |

| Record name | 2,7-di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene typically involves a palladium-catalyzed Suzuki coupling reaction. The starting materials include 2,7-dibromospirobifluorene and carbazole. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The product is typically purified by recrystallization or column chromatography to achieve the desired purity levels required for industrial applications .

Chemical Reactions Analysis

Electrochemical Polymerization

Spiro-2CBP undergoes electrochemical polymerization to form electrochromic polymers. Cyclic voltammetry in ionic liquid electrolytes ([EPI⁺][TFSI⁻]) reveals:

| Property | Value | Application Relevance |

|---|---|---|

| Oxidation potential | +1.2 V (vs Ag/Ag⁺) | Hole-transport capability in OLEDs |

| ΔTₘₐₓ (transmittance change) | 63.56% at 1208 nm | High-contrast electrochromic films |

| Optical bandgap (Eg) | 2.8–3.0 eV | Tunable absorption in visible-NIR |

These polymers exhibit dual-band electrochromism, transitioning between colorless and blue states .

Photophysical Reactions

The spirobifluorene core and carbazole substituents influence excited-state dynamics:

| Transition | Energy (eV) | Oscillator Strength | Dominant Contribution |

|---|---|---|---|

| S₀ → S₁ (fluorescence) | 3.55 | 0.85 | HOMO → LUMO |

| T₁ (phosphorescence) | 2.59 | — | Biphenyl planarization |

-

Excimer formation : Steric twisting between carbazole and spirobifluorene reduces conjugation, promoting excimer emission at 2.59 eV .

-

Thermal stability : Glass transition temperature (Tg) exceeds 300°C due to rigid spiro architecture .

OLED Host Materials

-

Triplet energy (E_T) : 2.88 eV, suitable for blue phosphorescent emitters .

-

Hole mobility : ~10⁻⁴ cm²/V·s, outperforming conventional CBP (N,N′-dicarbazolylbiphenyl) .

Electrochromic Devices

Stability and Reactivity Trends

Spiro-2CBP’s reactivity is central to its role in advanced optoelectronics. Its synthetic versatility, electrochemical activity, and photophysical tunability make it a benchmark material for next-generation OLEDs and smart windows.

Scientific Research Applications

Structural Properties

The compound features a spirobifluorene core with two carbazole units at the 2 and 7 positions. This configuration imparts rigidity and a three-dimensional structure that enhances its electronic properties, making it an excellent candidate for various applications in organic electronics. The high triplet energy and favorable charge-transport characteristics are particularly noteworthy, contributing to its effectiveness in OLEDs and OPVs .

Organic Light-Emitting Diodes (OLEDs)

S2CBP is primarily utilized as a host material for blue phosphorescent emitters in OLEDs. Its high triplet energy (around 2.8 eV) allows it to effectively host phosphorescent dopants while preventing energy transfer to the ground state, which is crucial for maintaining efficiency in OLED devices. Research indicates that OLEDs incorporating S2CBP exhibit improved efficiency and stability compared to devices using traditional host materials .

Organic Photovoltaics (OPVs)

In OPVs, S2CBP serves as a donor material in bulk heterojunction solar cells. Its ability to facilitate efficient charge separation and transport leads to enhanced power conversion efficiencies. Studies have shown that incorporating S2CBP into the active layer of OPVs can significantly improve overall device performance due to its favorable energy levels and morphology .

Organic Field-Effect Transistors (OFETs)

S2CBP is also employed as a semiconductor material in OFETs. It demonstrates high charge mobility and stability, making it suitable for use in flexible electronics. The compound's unique structure contributes to better packing and alignment of the molecules, which is essential for achieving high-performance transistors .

Chemical Sensors

The fluorescence properties of S2CBP make it an attractive option for developing chemical sensors. Its ability to undergo fluorescence quenching in the presence of specific analytes allows for sensitive detection methods. Research has indicated that S2CBP-based sensors can effectively monitor environmental pollutants or biological markers due to their high sensitivity and selectivity .

Case Study 1: OLED Performance Enhancement

A study demonstrated that OLED devices using S2CBP as a host material achieved a maximum external quantum efficiency of 20%. The incorporation of S2CBP allowed for effective energy transfer from the host to the phosphorescent dopants while maintaining low operational voltages .

Case Study 2: OPV Efficiency Improvement

In research focused on bulk heterojunction solar cells, devices utilizing S2CBP showed an increase in power conversion efficiency from 5% to over 8% when compared to conventional donor materials. The improved morphology facilitated better charge transport pathways within the active layer .

Mechanism of Action

The mechanism of action of 2,7-Bis(carbazol-9-yl)-9,9-spirobifluorene in electronic applications involves its ability to transport charge carriers efficiently. The spirobifluorene core provides a rigid and stable framework, while the carbazole units facilitate hole transport. The compound’s high triplet energy level makes it suitable for use in blue-emitting OLEDs, where it helps to confine excitons and enhance electroluminescence efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro-2CBP is compared below with structurally or functionally analogous compounds, focusing on thermal, electrochemical, and device-performance metrics.

Comparison with 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)

- Thermal Stability: Spiro-2CBP’s spirobifluorene core provides superior thermal stability compared to CBP’s planar biphenyl-carbazole structure.

- Electrochemical Properties :

Spiro-2CBP has a wider electrochemical bandgap than CBP due to the electron-withdrawing nature of the spiro core. This property improves charge confinement in OLEDs, reducing exciton quenching . - Device Performance :

In red phosphorescent OLEDs, Spiro-2CBP-based devices achieve a maximum power efficiency of 21.8 lm/W, outperforming CBP-based devices (13.7 lm/W) due to better carrier balance and reduced aggregation .

Comparison with Poly(3,6-di(2-thienyl)carbazole) (PDTC)

- Optoelectronic Properties :

PDTC, a polycarbazole derivative with thiophene units, exhibits a red-shifted absorption spectrum and narrower bandgap (~2.1 eV) compared to Spiro-2CBP (~3.0 eV), making PDTC more suitable for low-energy-gap applications like near-infrared ECDs . - Thermal Stability :

Spiro-2CBP’s $T_d$ exceeds 400°C, whereas PDTC’s thermal stability is lower due to its linear, less rigid structure .

Comparison with Spiro-OMeTAD

- Functional Role :

Spiro-OMeTAD (2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene) is a hole-transport material (HTM) in perovskite solar cells, whereas Spiro-2CBP serves as a host in OLEDs. Both leverage the spiro core for stability, but Spiro-OMeTAD’s methoxy groups enhance hole mobility (~10$^{-4}$ cm$^2$/V·s) compared to Spiro-2CBP’s carbazole-based conductivity . - Device Integration :

Spiro-2CBP’s carbazole groups enable efficient energy transfer to dopants like europium complexes in OLEDs, while Spiro-OMeTAD optimizes hole extraction in solar cells .

Comparison with 2,7-Bis(diphenylphosphoryl)-9,9′-spirobifluorene (SPPO13)

- Chemical Structure :

SPPO13 replaces Spiro-2CBP’s carbazoles with diphenylphosphine oxide (DPPO) groups, creating an electron-deficient structure. This modification enhances electron transport, making SPPO13 suitable for electron-transport layers (ETLs) in perovskite LEDs . - Optoelectronic Role :

SPPO13 reduces interfacial defects in perovskite LEDs, improving luminance efficiency by 30% compared to untreated devices. In contrast, Spiro-2CBP’s carbazoles favor hole injection, highlighting their complementary roles .

Comparison with Poly(3,6-bis(N-carbazolyl)-N-ethylcarbazole) (PCEC)

- +1.2 V for Spiro-2CBP). This property makes PCEC advantageous for anodically coloring electrochromic materials .

- Film Morphology: Spiro-2CBP’s non-planar structure prevents crystallization, ensuring smoother films than PCEC’s ethylcarbazole-based polymers .

Biological Activity

2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene (commonly referred to as spiro-bifluorene) is a compound that has garnered attention due to its unique structural properties and potential applications in organic electronics and photonics. This compound consists of two carbazole units connected via a spirobifluorene structure, which contributes to its intriguing electronic and optical characteristics. This article delves into the biological activity of this compound, summarizing relevant research findings and case studies.

Structural Characteristics

The structure of this compound is characterized by:

- Carbazole Units : Known for their electron-donating properties.

- Spirobifluorene Core : Provides rigidity and high thermal stability.

This unique combination enhances its potential for various applications, including organic light-emitting diodes (OLEDs) and organic solar cells.

Antioxidant Properties

Research indicates that carbazole derivatives exhibit significant antioxidant activity. The presence of the carbazole moiety in this compound suggests potential for scavenging free radicals, which can contribute to cellular protection against oxidative stress.

Anticancer Activity

Studies have explored the anticancer properties of carbazole derivatives. For instance:

- In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of carbazole derivatives has also been investigated. Compounds with similar structures have demonstrated activity against a range of bacteria and fungi. Further studies on this compound could elucidate its effectiveness in this area.

Case Studies

- Charge Transport Properties : A study on the charge carrier densities in chemically doped versions of spirobifluorene revealed that this compound can be effectively used in organic semiconductors with low doping efficiency but high carrier density capabilities .

- OLED Applications : Research has highlighted the use of spirobifluorene derivatives in OLEDs due to their excellent thermal stability and light-emitting properties. The incorporation of this compound in device architectures has led to improved performance metrics .

- Photophysical Properties : Investigations into the photophysical behavior of spirobifluorene derivatives indicate strong emission characteristics suitable for optoelectronic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Bis(carbazol-9-YL)-9,9-spirobifluorene, and what challenges exist in achieving high purity?

- Methodological Answer : The synthesis typically involves metal-halogen exchange reactions followed by electrophilic cyclization. For example, Grignard reagents can react with halogenated intermediates like 2,7-dibromo-9-fluorenone to form the spirobifluorene core. Challenges include regioselectivity control during functionalization and purification of regioisomers, which often require column chromatography or recrystallization. High-purity (>95%) products are critical for device applications to avoid defects in optoelectronic layers .

Q. How is this compound characterized structurally and optically in academic research?

- Methodological Answer : Structural confirmation is achieved via single-crystal X-ray diffraction and NMR spectroscopy. Optical characterization includes UV-Vis absorption (peaks at 293 nm and 343 nm in THF) and photoluminescence (PL) spectroscopy (emission at 367 nm). Thermal stability is assessed using thermogravimetric analysis (TGA), showing 0.5% weight loss at 390°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 174°C, critical for amorphous film formation in devices .

Q. What role does this compound play as a host material in phosphorescent OLEDs compared to alternatives like Spiro-OMeTAD?

- Methodological Answer : Its rigid spirobifluorene core enhances thermal stability and prevents crystallization, while carbazole units improve hole-transport properties. Compared to Spiro-OMeTAD, it exhibits higher triplet energy levels (~2.7 eV), making it suitable for green phosphorescent emitters. Researchers optimize device efficiency by comparing external quantum efficiency (EQE) and luminance in architectures with varying host-dopant ratios .

Advanced Research Questions

Q. When integrating this compound into OLED emissive layers, how can researchers balance charge transport and exciton confinement?

- Methodological Answer : Blending with hole-transport materials like TCTA (tris(4-carbazoyl-9-ylphenyl)amine) improves hole injection while maintaining exciton confinement. Researchers use impedance spectroscopy to analyze charge recombination zones and adjust layer thickness via spin-coating or vacuum deposition. For example, a 1:1 host:TCTA blend achieved a current efficiency of 56.9 cd/A in inverted OLEDs .

Q. Contradictory reports note thermal stability up to 390°C (TGA) but device degradation at lower temperatures. How can this discrepancy be resolved?

- Methodological Answer : Device degradation often stems from interfacial reactions or solvent residues rather than bulk material instability. Researchers should analyze interfacial layers using X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). Pre-annealing the substrate at 150°C under nitrogen can remove residual solvents, improving adhesion and stability .

Q. How does modifying the spirobifluorene core with carbazole units influence hole extraction in perovskite solar cells compared to conventional HTMs?

- Methodological Answer : Carbazole-functionalized spirobifluorenes exhibit deeper HOMO levels (~5.4 eV), aligning better with perovskite valence bands for efficient hole extraction. Transient photovoltage decay measurements and density functional theory (DFT) simulations quantify charge-transfer kinetics. Inverted perovskite cells using this HTM achieved ~15.9% efficiency, outperforming undoped Spiro-OMeTAD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.